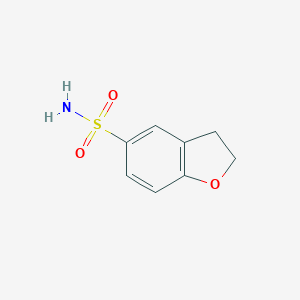

2,3-Dihydro-1-benzofuran-5-sulfonamide

Overview

Description

2,3-Dihydro-1-benzofuran-5-sulfonamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals and can be performed under microwave-assisted synthesis to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and catalysts such as benzyltriethylammonium chloride .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-sulfonamide, as antimicrobial agents. Research indicates that modifications to the benzofuran structure can enhance antibacterial activity against various pathogens.

Key Findings:

- A series of benzofuran derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (e.g., ciprofloxacin) .

- The presence of electron-withdrawing groups on the benzofuran structure was found to increase antimicrobial potency .

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties, with promising results in inhibiting tumor growth.

Case Studies:

- A study demonstrated that certain benzofuran compounds exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting their potential as anticancer agents .

- Another investigation focused on the synthesis of benzofuran-based chalcones, which showed excellent antimicrobial and anticancer activities .

Diuretic Effects

This compound has been noted for its diuretic properties, making it useful in the treatment of hypertension. Its effectiveness as a diuretic is attributed to its ability to promote fluid excretion .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 20 | Effective |

| Compound B | E. coli | 25 | Effective |

| Compound C | K. pneumoniae | 15 | Highly Effective |

| Compound D | P. aeruginosa | 30 | Moderate |

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound E | A2780 (Ovarian) | 10 | Significant |

| Compound F | MCF7 (Breast) | 15 | Moderate |

| Compound G | HeLa (Cervical) | 12 | Significant |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may also interact with neurotransmitter systems, influencing the release of dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound, known for its wide range of biological activities.

2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.

Uniqueness

2,3-Dihydro-1-benzofuran-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Biological Activity

2,3-Dihydro-1-benzofuran-5-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzofuran ring structure combined with a sulfonamide functional group, contributing to its pharmacological potential. The molecular formula for this compound is C₈H₉NO₃S, and it has been studied for various therapeutic applications including anticancer, antioxidant, and antimicrobial activities.

The biological activity of this compound can be attributed to its interactions with enzymes and cellular pathways. Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Its ability to participate in free radical reactions makes it relevant for therapeutic strategies aimed at oxidative stress-related conditions.

The mechanism of action involves binding interactions with biomolecules, leading to either the inhibition or activation of specific enzymes. This compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, which may result in altered enzyme activity or changes in gene expression.

Biological Activities

Anticancer Activity:

Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Antioxidant Properties:

this compound has been identified as an effective antioxidant. It inhibits lipid peroxidation and scavenges free radicals, which is crucial for neuroprotective applications .

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens. It has shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies

- Cancer Inhibition: A study demonstrated that this compound inhibited the growth of lung adenocarcinoma cells (A549) through modulation of the AKT signaling pathway. The IC50 value was reported at 16.4 μM, indicating potent activity against cancerous cells .

- Neuroprotective Effects: In vivo studies have shown that this compound protects against oxidative damage in mouse models of central nervous system injuries by reducing lipid peroxidation levels .

- Antimicrobial Efficacy: Another study reported that derivatives of benzofuran exhibited significant antimicrobial activity with inhibition zones greater than 20 mm against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

Data Tables

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWWLKULIVOPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447655 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-47-0 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.